molecular formula C30H27Cl6NO9 B12687497 Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) CAS No. 93858-74-3

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate)

Cat. No.: B12687497
CAS No.: 93858-74-3
M. Wt: 758.2 g/mol
InChI Key: MOMICOFUOXVWCF-UHFFFAOYSA-N
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Description

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is a synthetic organic compound with the molecular formula C₃₀H₂₇Cl₆NO₉ and a molecular weight of 758.24 g/mol . This compound is known for its complex structure, which includes multiple dichlorophenoxy groups attached to a nitrilotriethanol backbone. It is primarily used in industrial applications and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) typically involves the esterification of nitrilotriethanol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves large-scale esterification reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled cell division and growth. This results in the disruption of vascular tissue and ultimately the death of the plant . The compound’s molecular targets include auxin receptors and pathways involved in cell division and growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitrilotri-2,1-ethanediyl tris((2,4-dichlorophenoxy)acetate) is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

93858-74-3

Molecular Formula

C30H27Cl6NO9

Molecular Weight

758.2 g/mol

IUPAC Name

2-[bis[2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl]amino]ethyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C30H27Cl6NO9/c31-19-1-4-25(22(34)13-19)44-16-28(38)41-10-7-37(8-11-42-29(39)17-45-26-5-2-20(32)14-23(26)35)9-12-43-30(40)18-46-27-6-3-21(33)15-24(27)36/h1-6,13-15H,7-12,16-18H2

InChI Key

MOMICOFUOXVWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)OCCN(CCOC(=O)COC2=C(C=C(C=C2)Cl)Cl)CCOC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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